molecular formula C12H10BrNO B12071963 2-(4-Bromophenoxy)-3-methylpyridine

2-(4-Bromophenoxy)-3-methylpyridine

Cat. No.: B12071963
M. Wt: 264.12 g/mol
InChI Key: GPAGNBXQTBPXPM-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-3-methylpyridine is an organic compound characterized by a bromine atom attached to a phenoxy group, which is further connected to a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-3-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 3-methylpyridine.

    Formation of the Phenoxy Intermediate: 4-Bromophenol is reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion.

    Nucleophilic Substitution: The phenoxide ion is then reacted with 3-methylpyridine under nucleophilic substitution conditions, often in the presence of a catalyst such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromine atom to a hydrogen atom, yielding 2-phenoxy-3-methylpyridine.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: 2-Phenoxy-3-methylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenoxy)-3-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which 2-(4-Bromophenoxy)-3-methylpyridine exerts its effects depends on its specific application:

    Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties are influenced by its molecular structure, affecting its performance in devices like LEDs and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxy-3-methylpyridine: Lacks the bromine atom, leading to different reactivity and applications.

    2-(4-Chlorophenoxy)-3-methylpyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

    2-(4-Fluorophenoxy)-3-methylpyridine:

Uniqueness

2-(4-Bromophenoxy)-3-methylpyridine is unique due to the presence of the bromine atom, which provides distinct reactivity patterns and the ability to form a wide range of derivatives through substitution reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

2-(4-bromophenoxy)-3-methylpyridine

InChI

InChI=1S/C12H10BrNO/c1-9-3-2-8-14-12(9)15-11-6-4-10(13)5-7-11/h2-8H,1H3

InChI Key

GPAGNBXQTBPXPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

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